4-Iodobenzaldehyde

概述

描述

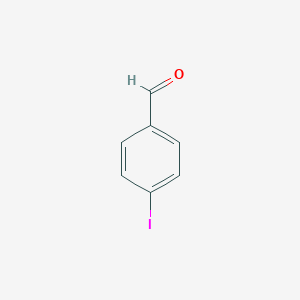

4-Iodobenzaldehyde (CAS: 15792-44-2) is a halogenated aromatic aldehyde featuring an iodine substituent at the para position of the benzaldehyde ring. Its structure combines the electron-withdrawing aldehyde group with the polarizable iodine atom, making it a versatile intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: 4-Iodobenzaldehyde can be synthesized through various methods. One common method involves the reaction of p-bromobenzaldehyde with potassium iodide and copper(I) iodide in the presence of N,N-dimethylformamide (DMI) as a solvent. The reaction mixture is heated at 200°C for six hours, followed by cooling, filtration, and extraction to obtain the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

化学反应分析

Types of Reactions: 4-Iodobenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, producing complex organic molecules.

Oxidation and Reduction: The aldehyde group can be oxidized to form carboxylic acids or reduced to form alcohols.

Condensation Reactions: It can react with amines to form imines or with hydrazines to form hydrazones.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Complex organic frameworks.

Oxidation Products: 4-Iodobenzoic acid.

Reduction Products: 4-Iodobenzyl alcohol.

科学研究应用

Pharmaceutical Synthesis

Key Intermediate in Drug Development

4-Iodobenzaldehyde serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds, especially in the development of anti-cancer drugs. Its ability to facilitate the formation of complex molecular structures enhances therapeutic efficacy. For instance, it has been utilized in synthesizing biaryl-β-lactams, which exhibit notable antibacterial activity against resistant strains such as MRSA .

Case Study: Synthesis of Coumarin Derivatives

A study demonstrated that this compound is instrumental in synthesizing 4-arylcoumarins, known for their anticancer properties. The methodology involved using immobilized boronic acid under Suzuki–Miyaura coupling conditions, yielding high isolated product rates .

Organic Synthesis

Versatile Reagent for Complex Molecules

In organic chemistry, this compound is employed for creating diverse compounds with specific functional groups. It is utilized in various reactions, including:

- Suzuki–Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

- Transfer Hydrogenation: Recent methodologies have showcased its effectiveness in reducing ketones and benzaldehyde derivatives to alcohols, broadening its utility in synthetic pathways .

Material Science

Development of Advanced Materials

this compound plays a role in material science by contributing to the development of advanced materials such as polymers and coatings. These materials often exhibit improved durability and performance characteristics due to the incorporation of specific functional groups derived from this compound .

Fluorescent Probes

Biological Imaging Applications

The compound is also utilized in creating fluorescent probes for biological imaging. These probes enable researchers to visualize cellular processes with high specificity, thus aiding in various biological and medical research applications .

Agrochemical Development

Synthesis of Pesticides and Herbicides

In agrochemical research, this compound is involved in synthesizing effective pesticides and herbicides. Its role enhances agricultural productivity by providing formulations that are more efficient and environmentally friendly .

Data Summary Table

| Application Area | Specific Uses | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical Synthesis | Anti-cancer drugs, biaryl-β-lactams | High yields in synthesis; effective against MRSA |

| Organic Synthesis | Carbon-carbon bond formation (Suzuki coupling) | Successful synthesis of complex molecules |

| Material Science | Polymers and coatings | Improved material properties through functionalization |

| Fluorescent Probes | Biological imaging | Enhanced visualization capabilities |

| Agrochemical Development | Pesticides and herbicides | Improved agricultural productivity |

作用机制

The mechanism of action of 4-iodobenzaldehyde primarily involves its reactivity due to the presence of the iodine atom and the aldehyde group. The iodine atom can participate in electrophilic substitution reactions, while the aldehyde group can undergo nucleophilic addition reactions. These properties make it a versatile intermediate in organic synthesis .

相似化合物的比较

4-Iodobenzaldehyde is compared with other para-substituted benzaldehydes (e.g., 4-Cl, 4-Br, 4-F, and 4-CF₃ derivatives) to highlight its unique reactivity, electronic effects, and limitations.

Reactivity in Cross-Coupling Reactions

Key Insight : The iodine substituent enhances reactivity in palladium-catalyzed couplings but is unsuitable for nickel-based systems due to poor oxidative addition .

Electronic and Steric Effects

- Electron-Withdrawing Nature: Iodine’s polarizability stabilizes transition states in nucleophilic additions (e.g., Knoevenagel condensations) .

- Steric Impact : The larger iodine atom may hinder reactions sensitive to steric bulk, though this is offset by its superior leaving-group ability in cross-couplings.

Reaction-Specific Performance

Limitations and Considerations

- Cost and Availability : Iodine’s higher cost compared to Cl/Br may limit large-scale applications.

- Stability: Potential light sensitivity due to the C–I bond’s weakness, requiring inert storage conditions .

- Catalyst Compatibility : Incompatible with Ni(0) catalysts, restricting use in certain reductive couplings .

生物活性

4-Iodobenzaldehyde (CHI O) is an aromatic aldehyde that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, along with relevant case studies and research findings.

This compound is characterized by the presence of an iodine atom attached to a benzaldehyde moiety. It can be synthesized through various methods, including the iodination of benzaldehyde. The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of biologically active compounds.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound and its derivatives. For instance, a study demonstrated that diiodobenzaldehyde derivatives exhibited significant antibacterial activity against multiple strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The synthesized compounds were found to outperform standard antibiotics such as streptomycin .

| Compound | Bacterial Strains Tested | Activity Comparison |

|---|---|---|

| Diiodobenzaldehyde Derivative | S. aureus, B. subtilis, E. coli, P. aeruginosa | Higher than streptomycin |

Antifungal Activity

In addition to its antibacterial effects, this compound derivatives have shown promising antifungal activity. In vitro tests indicated that certain derivatives were effective against fungal strains such as Candida albicans and Saccharomyces cerevisiae, demonstrating potential for therapeutic applications in fungal infections .

Anticancer Potential

The anticancer properties of this compound have also been explored. A study focused on the synthesis of novel compounds based on this aldehyde, which were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against T-lymphoblastic cell lines while showing selectivity towards cancer cells compared to normal cells .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| CCRF-CEM | 9 | High |

| MOLT-4 | 10 | High |

| HeLa S3 | Not significant | Low |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For example, it has been shown to inhibit purine nucleoside phosphorylase (PNP), an enzyme involved in nucleotide metabolism. This inhibition leads to the accumulation of toxic metabolites in cancer cells, thereby inducing apoptosis .

Case Studies

- Case Study on Antibacterial Efficacy : A systematic study evaluated the antibacterial efficacy of various halogenated benzaldehydes, including this compound. The findings revealed that compounds with iodine substitution had enhanced activity against MRSA compared to their non-halogenated counterparts .

- Anticancer Research : In a recent investigation into novel PNP inhibitors derived from this compound, researchers found that specific modifications led to compounds with IC50 values as low as 19 nM against human PNP. These findings suggest a pathway for developing targeted therapies for T-cell malignancies .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for incorporating 4-Iodobenzaldehyde into heterocyclic compounds?

- Methodological Answer: this compound is commonly used in cyclocondensation reactions. For example, it reacts with N-acylated glycine derivatives in acetic anhydride under reflux with sodium acetate as a catalyst, forming oxazol-5(4H)-ones. The reaction involves simultaneous condensation and cyclization, confirmed by the disappearance of NH IR bands (3416–3341 cm⁻¹) and the emergence of C=O lactone peaks (1793–1769 cm⁻¹). Post-reaction, products are purified via recrystallization (ethanol-chloroform mixtures) .

Q. How is the structural integrity of this compound-derived compounds verified?

- Methodological Answer: Multimodal spectroscopic analysis is critical:

- IR Spectroscopy: Identifies functional groups (e.g., lactone C=O stretching at ~1790 cm⁻¹).

- NMR Spectroscopy: ¹H NMR confirms aromatic protons (δ 7.59–7.91 ppm) and aldehyde protons (δ 9.95 ppm), while ¹³C NMR detects carbonyl carbons (δ 191.6 ppm) .

- Mass Spectrometry (MS): Validates molecular ion peaks and fragmentation patterns.

Elemental analysis ensures stoichiometric accuracy .

Advanced Research Questions

Q. What role does this compound play in designing supramolecular frameworks?

- Methodological Answer: this compound derivatives form hydrogen-bonded networks via N–H···O and C–H···O interactions, as seen in this compound 2,4-dinitrophenylhydrazone. X-ray crystallography reveals face-to-face stacking and iodo-nitro interactions, enabling 3D frameworks. Researchers must optimize crystallization conditions (solvent ratios, temperature) to achieve high-resolution single crystals for structural analysis .

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer: Discrepancies in IR/NMR data may arise from impurities or tautomerism. Strategies include:

- Comparative Analysis: Cross-referencing with literature (e.g., νC=O ranges for oxazolones ).

- Density Functional Theory (DFT): Simulates expected spectra to identify anomalies.

- Control Experiments: Repeating syntheses under inert atmospheres to exclude oxidation artifacts .

Q. What mechanistic insights govern the recyclization of this compound-derived oxazolones into triazinones?

- Methodological Answer: Oxazolones undergo ring-opening with phenylhydrazine in acetic acid, followed by recyclization. Key steps include nucleophilic attack at the carbonyl group and elimination of acetic anhydride. Kinetic studies (e.g., monitoring via HPLC) and isotopic labeling (e.g., ¹⁵N tracing) can elucidate rate-determining steps and intermediate stability .

Q. How do reaction conditions influence the yield of this compound-based photoinduced oxidative reactions?

- Methodological Answer: In photooxidations using molecular oxygen, yields depend on:

- Light Source: UV vs. visible light (wavelength-specific activation).

- Solvent Polarity: Water enhances radical stabilization but may reduce solubility.

- Catalyst Loading: Transition-metal catalysts (e.g., Ru/Ir complexes) improve efficiency. Optimization via Design of Experiments (DoE) is recommended .

Q. Data Analysis and Interpretation

Q. What statistical methods are suitable for analyzing cytotoxicity data from this compound derivatives?

- Methodological Answer:

- Dose-Response Curves: IC₅₀ values calculated using nonlinear regression (e.g., GraphPad Prism).

- ANOVA/T-Tests: Compare compound efficacy across cell lines (e.g., cancer vs. normal).

- Principal Component Analysis (PCA): Correlates structural features (e.g., substituent electronegativity) with bioactivity .

Q. How can crystallographic data from this compound derivatives be leveraged to predict solid-state properties?

- Methodological Answer: Software like Mercury (CCDC) analyzes packing coefficients and intermolecular distances. Hydrogen-bond propensity calculations predict stability, while Hirshfeld surfaces map interaction hotspots. These tools guide the design of materials with tailored melting points or solubility .

Q. Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound?

- Methodological Answer:

- PPE: Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Waste Disposal: Halogenated waste containers for iodine-containing byproducts.

Training on emergency procedures (e.g., eye wash stations) is mandatory .

属性

IUPAC Name |

4-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO/c8-7-3-1-6(5-9)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEBHDXUIJSHSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164827 | |

| Record name | Benzaldehyde, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15164-44-0 | |

| Record name | Benzaldehyde, 4-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015164440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15164-44-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。